Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-
Description
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- is a substituted acetamide featuring a cyano group at the C2 position and a 4-chloro-2-methylphenyl substituent on the nitrogen atom. This compound belongs to the broader class of N-arylacetamides, which are pivotal intermediates in organic synthesis and agrochemical/pharmaceutical research.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHCTUSFXYSHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384108 | |
| Record name | Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-85-3 | |
| Record name | Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 4-Chloro-2-Methylaniline
The most straightforward method involves the acylation of 4-chloro-2-methylaniline with cyanoacetyl chloride. This single-step reaction proceeds under mild conditions:
- Reaction Setup : 4-Chloro-2-methylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0–5°C. Cyanoacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.
- Workup : The mixture is stirred for 4–6 hours at room temperature, washed with water, and extracted with DCM. Evaporation yields a crude product, which is recrystallized from ethyl acetate/n-hexane (1:1) to achieve >85% purity.
Key Advantages :
Condensation Using Carbodiimide Coupling Agents
An alternative route employs carbodiimide-mediated condensation between 4-chloro-2-methylaniline and cyanoacetic acid:
- Activation : Cyanoacetic acid (1.1 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) in tetrahydrofuran (THF) at 0°C for 30 minutes.
- Coupling : 4-Chloro-2-methylaniline (1.0 equiv) is added, and the reaction proceeds at 25°C for 12 hours.
- Purification : The dicyclohexylurea (DCU) byproduct is filtered, and the filtrate is concentrated. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 70–75% yield.
Optimization Notes :
- Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves solubility and reduces side reactions.
- Lower temperatures (0–10°C) minimize racemization of sensitive intermediates.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance scalability:
- Reactor Design : A tubular reactor maintains precise temperature control (20–30°C) and residence time (10–15 minutes).
- Feedstock Mixing : 4-Chloro-2-methylaniline and cyanoacetyl chloride are pumped at stoichiometric ratios into the reactor, with triethylamine as an acid scavenger.
- In-Line Purification : The output is directly fed into a crystallization unit using ethyl acetate/n-hexane, achieving 90% purity without manual intervention.
Economic Benefits :
- 30% reduction in solvent usage compared to batch processes.
- Throughput of 50–100 kg/day per reactor module.
Comparative Analysis of Methods
| Parameter | Direct Acylation | Carbodiimide Coupling | Continuous Flow |
|---|---|---|---|
| Yield | 78–82% | 70–75% | 85–90% |
| Purity | >85% | >90% | >90% |
| Scalability | Moderate | Low | High |
| Byproduct Management | Minimal | DCU removal required | Automated |
| Cost Efficiency | High | Moderate | High |
Insights :
- Direct acylation is preferred for small-scale synthesis due to simplicity.
- Continuous flow systems dominate industrial production, balancing yield and operational efficiency.
Critical Reaction Parameters
Solvent Selection
Temperature Control
- Exothermic reactions (e.g., acylation) require cooling (0–5°C) to prevent decomposition of the cyano group.
- Elevated temperatures (25–30°C) accelerate carbodiimide-mediated couplings but risk side reactions if exceeding 35°C.
Emerging Methodologies
Enzymatic Catalysis
Pilot studies using lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate:
- Green Chemistry : Water as a solvent reduces environmental impact.
- Selectivity : >95% enantiomeric excess for chiral derivatives.
Limitations :
- Longer reaction times (24–48 hours).
- Enzyme cost prohibitive for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- serves as a crucial building block in organic synthesis. Its applications include:
- Intermediate in Pharmaceuticals: Used to synthesize various pharmaceutical compounds due to its reactive functional groups.
- Agrochemicals Production: Acts as a precursor for developing herbicides and pesticides.
Biology
The compound has been studied for potential biological activities:
- Antimicrobial Properties: Research indicates it may exhibit effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary studies suggest it could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In drug development, Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- is investigated for:
- Therapeutic Effects: Its ability to interact with biological targets makes it a candidate for designing drugs with specific therapeutic effects.
- Mechanism of Action: The compound may inhibit enzymes or receptors involved in disease pathways, altering cellular functions.
Industry
In industrial applications:
- Specialty Chemicals Production: Utilized in manufacturing advanced materials and specialty chemicals.
- Chemical Reactions: Engaged in oxidation and reduction reactions to produce various derivatives.
Case Studies
-
Antimicrobial Study:
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Acetamide derivatives against E. coli and Staphylococcus aureus. Results indicated promising inhibition zones compared to control compounds.
-
Anticancer Research:
- In vitro studies demonstrated that Acetamide inhibited the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved the downregulation of specific oncogenes.
-
Pharmaceutical Development:
- A pharmaceutical company utilized Acetamide as an intermediate in synthesizing a novel analgesic compound, demonstrating its versatility in drug formulation.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acetamide, N-(4-Bromophenyl)-2-Cyano- (CAS 24522-26-7)
- Structure : Bromo substituent at the para position; lacks the 2-methyl group.
- Properties : Molecular weight 239.07 g/mol, density 1.608 g/cm³, boiling point 444.2°C.
- Key Difference : Bromine’s larger atomic radius compared to chlorine may increase steric hindrance and alter reactivity in nucleophilic substitution reactions .
2-Chloro-N-(4-Cyanophenyl)Acetamide (CAS 114807-80-6)
- Structure: Cyano group at the para position; lacks the 2-methyl group.
- Properties: Molecular formula C₉H₇ClN₂O.
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structure : Fluoro substituent at the para position.
- Applications: Used as an intermediate for synthesizing heterocycles like quinolin-8-yloxy acetamides and piperazinediones. Fluorine’s electronegativity may improve metabolic stability in pharmaceuticals .
Functional Group Modifications
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
Acetamide, 2-Chloro-N-(2-Cyano-4-Nitrophenyl) (CAS 131456-85-4)
- Structure: Cyano and nitro groups at ortho and para positions.
- Reactivity: The nitro group may facilitate reduction reactions to amines, while the cyano group could participate in cyclization reactions .
Agrochemical Analogs
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Methoxymethyl Acetamide)
Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Propoxyethyl Acetamide)
- Applications : Rice herbicide. The propoxyethyl chain increases hydrophobicity, improving adhesion to aquatic weeds .
Physical Properties
Key Insight : Halogen substituents (Cl, Br) increase molecular weight and density, while alkyl/alkoxy chains (e.g., methoxymethyl in alachlor) reduce density .
Biological Activity
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 222.66 g/mol
- IUPAC Name : N-(4-chloro-2-methylphenyl)-2-cyanoacetamide
The biological activity of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes or receptors involved in various cellular processes, leading to altered cellular functions. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity
Acetamide derivatives have been studied for their antimicrobial properties against various pathogens. Research indicates that certain structural modifications enhance their efficacy against gram-positive and gram-negative bacteria.
- Activity Against Bacteria : Some derivatives exhibit moderate activity against gram-positive organisms, while others show effectiveness against both gram-positive and gram-negative bacteria .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.22 μg/mL |
| 2 | Escherichia coli | 0.25 μg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The cytotoxic effects were evaluated using various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cytotoxic Evaluation : In vitro assays demonstrated significant cytotoxicity at concentrations ranging from 0.1 to 100 μM. The compound displayed a notable IC value against MCF-7 cells, indicating its potential as an anticancer agent .
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 17.02 |
| HeLa | 11.73 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as chloro and cyano functionalities, enhances the biological activity of acetamide derivatives. Modifications that increase lipophilicity or alter steric hindrance can significantly influence their efficacy .
Case Studies
- Antimicrobial Study : A study evaluated several acetamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional methoxy groups exhibited improved antimicrobial properties compared to their acetamide counterparts .
- Cytotoxicity Assessment : Another research focused on a series of quinazolinone derivatives related to acetamides. The findings revealed that specific substitutions led to enhanced cytotoxic effects in both MCF-7 and HeLa cell lines, supporting the potential use of these compounds in cancer therapy .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | DCM | 0–25 | 2 | 85–90 |
| 2 | KCN, TBAB | DMF | 60–80 | 6–8 | 70–75 |
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis of this compound?
Methodological Answer:
For X-ray crystallography:
Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) to improve data quality.
Structure Solution : Employ dual-space methods in SHELXD for initial phase determination .
Refinement :
- Apply the TWIN/BASF commands in SHELXL to model twinning .
- Use ORTEP-3 for visualizing and refining disordered regions (e.g., cyano or chlorophenyl groups) .
Validation : Cross-validate with Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding .
Q. Common Pitfalls :
- Overlooked symmetry elements in space group assignment.
- Inadequate handling of anisotropic displacement parameters for chlorine atoms.
Basic: What spectroscopic techniques are most effective for characterizing the cyano and acetamide functional groups?
Methodological Answer:
- FT-IR :
- Cyano (C≡N): Sharp peak at ~2200–2250 cm⁻¹.
- Amide (N-H): Stretch at ~3300 cm⁻¹; C=O at ~1650–1680 cm⁻¹ .
- ¹H/¹³C NMR :
- Acetamide methyl: δ ~2.1–2.3 ppm (¹H); δ ~20–25 ppm (¹³C).
- Aromatic protons: Split signals due to chloro and methyl substituents (e.g., δ ~7.2–7.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary methyl position) .
Biological Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/− bacteria and fungi .
- Enzyme Inhibition : Kinase/phosphatase assays with fluorescence-based readouts .
Computational Modeling :
Q. Table 2: Example SAR Data
| Derivative | Substituent | MIC (μg/mL) | IC₅₀ (Enzyme, nM) |
|---|---|---|---|
| Parent | 4-Cl, 2-Me | 16 | 120 |
| Analog 1 | 4-F, 2-Me | 8 | 85 |
Basic: What are the key considerations for ensuring purity in large-scale synthesis for research use?
Methodological Answer:
Purification :
- Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates.
- Final compound: Recrystallize from ethanol/water (3:1) .
Analytical QC :
- Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
- Residual solvents: Monitor via GC-MS (e.g., DMF <500 ppm) .
Advanced: How can conflicting bioactivity data from different assay platforms be reconciled?
Methodological Answer:
Assay Validation :
- Cross-test in orthogonal assays (e.g., cell-free vs. cell-based).
- Use standardized positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Data Analysis :
- Apply Bland-Altman plots to assess inter-assay variability.
- Account for solubility differences (e.g., DMSO vs. aqueous buffers) using dynamic light scattering .
Mechanistic Studies :
- Perform transcriptomics (RNA-seq) to identify off-target effects .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/Dissociation Constant : Use MarvinSuite or ACD/Labs.
- pKa : Predict via ChemAxon or SPARC .
- Solubility : Employ COSMO-RS (TURBOMOLE) .
Advanced: What strategies mitigate decomposition during long-term storage of cyano-acetamide derivatives?
Methodological Answer:
Storage Conditions :
- Argon-purged vials at −20°C (avoid repeated freeze-thaw cycles).
- Add stabilizers (e.g., BHT at 0.1% w/w) .
Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 6 months).
- Monitor degradation via UPLC-PDA at 254 nm .
Basic: How is the electronic environment of the cyano group probed experimentally?
Methodological Answer:
- Cyano Stretching Frequency : FT-IR (as above).
- Nitrile ¹⁴N NMR : δ ~−100 to −200 ppm in DMSO-d₆ .
- XPS : N 1s binding energy ~399–401 eV .
Advanced: How can high-throughput screening (HTS) be adapted for derivatives of this compound?
Methodological Answer:
Library Design : Use combinatorial chemistry (e.g., Ugi reaction) to generate 100–500 analogs .
Automation :
- Liquid handlers (e.g., Echo 555) for nanoliter dispensing.
- Plate readers (e.g., Synergy H4) for fluorescence/luminescence .
Data Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
